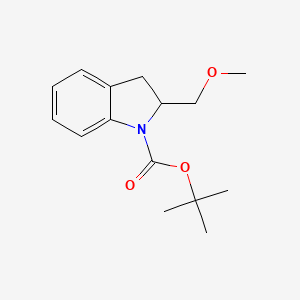

tert-Butyl 2-(methoxymethyl)indoline-1-carboxylate

Descripción general

Descripción

tert-Butyl 2-(methoxymethyl)indoline-1-carboxylate is a synthetic organic compound belonging to the indoline family. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a tert-butyl group, a methoxymethyl group, and an indoline core, making it a versatile intermediate in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(methoxymethyl)indoline-1-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available indoline derivatives.

Protection of the Indoline Nitrogen: The indoline nitrogen is protected using tert-butyl chloroformate under basic conditions to form tert-butyl indoline-1-carboxylate.

Introduction of the Methoxymethyl Group: The methoxymethyl group is introduced using methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Análisis De Reacciones Químicas

Boc Deprotection

-

Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl).

-

Outcome : Cleavage of the Boc group yields 2-(methoxymethyl)indoline, exposing the secondary amine for further functionalization.

Example :

| Starting Material | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| tert-Butyl indoline carboxylate | TFA/DCM | Indoline free base | ~99% |

Functionalization of the Methoxymethyl Group

The methoxymethyl substituent undergoes selective transformations:

Ether Cleavage

-

Reagent : Boron tribromide (BBr₃) or hydrobromic acid (HBr).

-

Conditions : Anhydrous DCM at −78°C to 0°C.

-

Outcome : Demethylation generates a hydroxymethyl intermediate, enabling oxidation to a carbonyl group .

Alkylation/Acylation

-

Reagents : Alkyl halides or acyl chlorides.

-

Conditions : Base (e.g., NaH, pyridine) in THF or DCM.

-

Example : Reaction with benzyl chloroformate introduces a Cbz group .

Modification of the Indoline Core

The indoline ring participates in electrophilic and nucleophilic reactions:

Bromination

-

Reagent : N-Bromosuccinimide (NBS).

-

Conditions : THF at room temperature.

-

Outcome : Selective bromination at the C3 position of the indoline ring .

Table : Bromination of Indoline Derivatives

| Substrate | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| tert-Butyl indoline carboxylate | NBS | 3-Bromoindoline derivative | 90% |

Ring-Opening Reactions

-

Reagent : Strong acids or bases.

-

Conditions : Prolonged heating in aqueous or alcoholic solutions.

-

Outcome : Cleavage of the indoline ring to form substituted aniline derivatives (hypothetical based on indole chemistry) .

Coupling Reactions

The deprotected amine participates in cross-coupling or condensation:

Acylation

-

Reagent : Cyclohexanecarbonyl chloride.

-

Conditions : DCM with a base (e.g., triethylamine).

Urea/Guanidine Formation

-

Reagent : tert-Butyl carbamate derivatives.

-

Conditions : TFA-mediated deprotection followed by guanidination .

Oxidation and Reduction

-

Oxidation : The methoxymethyl group resists mild oxidation but may convert to a ketone under strong oxidants (e.g., KMnO₄).

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the indoline ring to a tetrahydroquinoline analog (inferred from indoline reactivity) .

Stability and Side Reactions

Aplicaciones Científicas De Investigación

Chemistry

- Intermediate in Organic Synthesis : The compound is widely utilized as an intermediate in the synthesis of complex organic molecules. It facilitates the production of various derivatives that are essential in drug development and other chemical applications.

- Reactivity : tert-Butyl 2-(methoxymethyl)indoline-1-carboxylate undergoes several chemical reactions, including oxidation, reduction, and substitution reactions. These reactions allow for the formation of valuable indoline and indole derivatives that are crucial for pharmaceutical applications.

Biological Research

- Antimicrobial Properties : Research indicates that this compound exhibits potential antimicrobial activities. Studies are ongoing to explore its efficacy against various pathogens, which could lead to the development of new antimicrobial agents.

- Anticancer Activity : The compound is being investigated for its anticancer properties. Indoline derivatives have been associated with the inhibition of cancer cell proliferation, making them promising candidates for cancer therapy .

Medicinal Chemistry

- Precursor for Therapeutic Agents : As a precursor in drug synthesis, this compound plays a critical role in the development of new therapeutic agents. Its derivatives are being studied for potential applications in treating various diseases, including cancer and infections .

Industrial Applications

- Production of Agrochemicals : The compound is also used in the production of agrochemicals, which are vital for enhancing agricultural productivity. Its chemical properties make it suitable for developing pesticides and herbicides.

Uniqueness

The presence of both tert-butyl and methoxymethyl groups distinguishes this compound from similar compounds, enhancing its reactivity and potential applications in synthesizing biologically active molecules.

Case Study 1: Anticancer Properties

A study published in Nature Reviews highlighted the synthesis of various indole derivatives from this compound, demonstrating their effectiveness against cancer cell lines. The research indicated that specific modifications to the indole structure could significantly enhance anticancer activity .

Case Study 2: Antimicrobial Activity

Research presented at a recent chemistry conference focused on the antimicrobial properties of indoline derivatives synthesized from this compound. The findings suggested that certain derivatives exhibited potent activity against Gram-positive bacteria, paving the way for new antibiotic developments .

Mecanismo De Acción

The mechanism of action of tert-Butyl 2-(methoxymethyl)indoline-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the derivatives formed from the compound.

Comparación Con Compuestos Similares

Similar Compounds

- tert-Butyl indoline-1-carboxylate

- Methoxymethyl indoline-1-carboxylate

- tert-Butyl 2-(hydroxymethyl)indoline-1-carboxylate

Uniqueness

tert-Butyl 2-(methoxymethyl)indoline-1-carboxylate is unique due to the presence of both tert-butyl and methoxymethyl groups, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various biologically active compounds.

Actividad Biológica

Tert-butyl 2-(methoxymethyl)indoline-1-carboxylate is a compound derived from the indoline structure, which has garnered attention due to its diverse biological activities. Indole and indoline derivatives are known for their therapeutic potentials, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Synthesis and Structure

The synthesis of this compound typically involves the acylation of indoline derivatives followed by methoxymethylation. The structural characteristics of this compound contribute significantly to its biological activity. The presence of the tert-butyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Anticancer Properties

Research has indicated that indoline derivatives, including this compound, exhibit significant anticancer activities. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines. For instance:

- Cell Lines Tested : HeLa (cervical cancer), L1210 (murine leukemia), and CEM (T-lymphocyte).

- IC50 Values : The compound showed promising results with IC50 values ranging from 10-20 μM across different cell lines, indicating effective cytotoxicity against cancer cells .

Anti-inflammatory Effects

Indoline derivatives have been explored for their anti-inflammatory properties. A study focusing on dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) highlighted that certain indoline compounds significantly reduced inflammatory markers in activated human polymorphonuclear leukocytes (PMNL). Specifically:

- Inhibition Levels : The compound exhibited an IC50 of 1.38 ± 0.23 μM against 5-LOX, demonstrating its potential as an anti-inflammatory agent .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been evaluated. Studies have shown that indole-based compounds possess activity against various bacterial strains:

- Tested Strains : Staphylococcus aureus and Mycobacterium tuberculosis.

- Minimum Inhibitory Concentrations (MIC) : The compound displayed MIC values of approximately 4–8 μg/mL against resistant strains .

Case Studies

Several case studies have documented the biological activities of indoline derivatives:

-

Case Study on Cancer Cell Lines :

- Researchers synthesized a series of indoline compounds and evaluated their anticancer activity in vitro.

- Results indicated that modifications to the indoline core could enhance selectivity and potency against specific cancer types.

- Inflammatory Model Studies :

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of indoline derivatives. Key factors influencing activity include:

- Substituents on Indoline Ring : Modifications at specific positions can enhance binding affinity to biological targets.

- Lipophilicity : The presence of bulky groups like tert-butyl improves solubility and permeability.

Table: Summary of Biological Activities

Propiedades

IUPAC Name |

tert-butyl 2-(methoxymethyl)-2,3-dihydroindole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-15(2,3)19-14(17)16-12(10-18-4)9-11-7-5-6-8-13(11)16/h5-8,12H,9-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KISRNYWVLNXBFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.